2-(3-Hydroxythietan-3-yl)acetic acid

Description

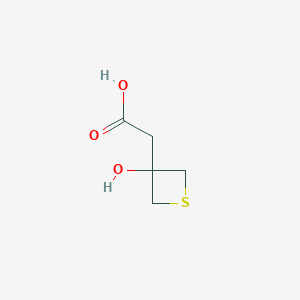

2-(3-Hydroxythietan-3-yl)acetic acid is a sulfur-containing carboxylic acid derivative characterized by a thietane ring (a four-membered saturated sulfur heterocycle) substituted with a hydroxyl group at the 3-position and an acetic acid side chain.

Properties

Molecular Formula |

C5H8O3S |

|---|---|

Molecular Weight |

148.18 g/mol |

IUPAC Name |

2-(3-hydroxythietan-3-yl)acetic acid |

InChI |

InChI=1S/C5H8O3S/c6-4(7)1-5(8)2-9-3-5/h8H,1-3H2,(H,6,7) |

InChI Key |

FHJVLSKOACABIU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1)(CC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxythietan-3-yl)acetic acid typically involves the formation of the thietane ring followed by the introduction of the hydroxy and acetic acid groups. One common method involves the cyclization of a suitable precursor containing sulfur and carbon atoms under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the thietane ring.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalysts to enhance reaction rates and yields. These methods aim to produce the compound in larger quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxythietan-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can produce a variety of functionalized derivatives.

Scientific Research Applications

2-(3-Hydroxythietan-3-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3-Hydroxythietan-3-yl)acetic acid exerts its effects involves its interaction with molecular targets and pathways. The hydroxy group and the thietane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing biochemical processes and pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hydroxythietane-acetic acid scaffold. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Group Comparison

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- The hydroxyl group in this compound increases its hydrogen-bonding capacity compared to non-hydroxylated analogs like 2-(thietan-3-yl)acetic acid.

- Fluorination (as in the 2-fluoro derivative) may alter electronic properties and metabolic stability .

- Thiophene-3-acetic acid’s aromaticity confers greater thermal stability but reduces ring strain compared to thietane derivatives .

Table 3: GHS Classification and Hazards

Key Observations :

- Thioether-containing compounds (e.g., 2-(Tetradecylthio)acetic Acid) exhibit skin/eye irritation risks , which may extrapolate to hydroxythietane analogs depending on sulfur reactivity.

Biological Activity

2-(3-Hydroxythietan-3-yl)acetic acid, a compound with unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its implications in pharmacology.

- Molecular Formula : C5H8O3S

- Molecular Weight : 164.18 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections summarize specific studies that highlight these activities.

Antimicrobial Activity

A study published in MDPI demonstrated that derivatives of this compound displayed significant antimicrobial properties against various bacterial strains. The compound was particularly effective against Staphylococcus pneumoniae , with moderate activity against Pseudomonas aeruginosa and Bacillus subtilis . The effectiveness was attributed to the compound's ability to disrupt bacterial cell membranes and inhibit key metabolic pathways .

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus pneumoniae | High |

| Pseudomonas aeruginosa | Moderate |

| Bacillus subtilis | Moderate |

| Bacillus cereus | Low |

| Salmonella panama | Low |

Anti-inflammatory Effects

In another study, this compound was evaluated for its anti-inflammatory properties. The results indicated that the compound significantly reduced the production of pro-inflammatory cytokines in vitro. This suggests a potential mechanism for its use in treating inflammatory conditions such as arthritis and other autoimmune disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thus reducing inflammation.

- Membrane Disruption : Its structural properties allow it to integrate into bacterial membranes, leading to cell lysis.

- Modulation of Signaling Pathways : It may interact with cellular signaling pathways that regulate immune responses.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

-

Case Study on Antimicrobial Efficacy :

- Researchers isolated and tested various derivatives of the compound against a panel of pathogens.

- Results showed a correlation between structural modifications and enhanced antimicrobial activity.

-

Case Study on Anti-inflammatory Properties :

- In vivo models demonstrated that treatment with this compound resulted in decreased swelling and pain in arthritic models compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.